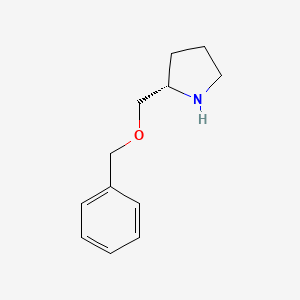
1,2-Bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
The compound “1,2-Bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. The structure suggests that it might have interesting chemical properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as “1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene” have been synthesized . Typically, these types of compounds can be synthesized through various organic reactions including condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR and FT-IR spectroscopy, which are commonly used for structural characterization of organic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. For instance, the carboxylic acid group might undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound such as its solubility, melting point, boiling point, etc., would need to be determined experimentally. These properties can be influenced by factors such as the presence of the carboxylic acid group and the methoxyphenyl groups .Applications De Recherche Scientifique
Synthesis and Structural Studies
- Structural and Spectroscopic Evaluations : A related compound, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, demonstrates interesting structural properties. It crystallizes in a specific trigonal space group and exhibits O-H⋯O and O-H⋯S intermolecular hydrogen bonds. This compound's small energy gap between frontier molecular orbitals contributes to its nonlinear optical activity, a property potentially shared by similar structures including 1,2-Bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (Ö. Tamer et al., 2015).
Optical and Electronic Properties
- Nonlinear Optical Properties : Compounds with structures similar to this compound are studied for their nonlinear optical properties. The energy gap between molecular orbitals and the presence of specific functional groups influence these properties, which are important in fields like photonics and optoelectronics (S. Barlow et al., 2005).
Polymer Synthesis and Properties
- Poly (Ester-Imide) Synthesis : Related dicarboxylic acids are used to synthesize new poly (ester-imide)s, which exhibit excellent solubility in polar aprotic solutions and high thermal stability. These materials are significant in advanced materials science, where thermal stability and solubility are crucial (Ruaa Jameel Kamel et al., 2019).
Chemical Synthesis and Reactions
- Intermediate in Chemical Reactions : The compound and its derivatives serve as intermediates in various chemical reactions. For instance, carboxylic acid chlorides react with related compounds to yield thioacylating agents, which are valuable in synthesizing thioamides (N. Yousif et al., 1987).
Coordination Chemistry
- Lanthanide Coordination Polymers : Derivatives of aromatic carboxylic acids, including those structurally related to this compound, are used to support lanthanide coordination compounds. These complexes have been studied for their photophysical properties, indicating potential applications in fields like luminescent materials (S. Sivakumar et al., 2011).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1,2-bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-24-14-7-3-12(4-8-14)18-16(19(22)23)11-17(21)20(18)13-5-9-15(25-2)10-6-13/h3-10,16,18H,11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBKJKQBOSAGPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(CC(=O)N2C3=CC=C(C=C3)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[4-[2-(3-Methylphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B3165071.png)
![3-[4-(3-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B3165074.png)
![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B3165092.png)
![3-[4-[2-(4-Methoxyphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B3165097.png)
![3-[4-(4-methylbenzoyl)piperazin-1-yl]propanoic Acid](/img/structure/B3165104.png)


![[3-(2-Chloro-4-fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B3165134.png)
![2-({3-[3-(4-methylpiperidin-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B3165139.png)
